molecular formula C11H20O10 B589524 3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose CAS No. 141661-82-7

3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose

Cat. No.: B589524
CAS No.: 141661-82-7
M. Wt: 312.271
InChI Key: XSXQXHMPBBNYRD-XXSRBRJJSA-N
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Description

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is a disaccharide composed of galactose and arabinose It is a naturally occurring compound found in various plant sources

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose typically involves the glycosylation of arabinose with galactose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a galactose moiety to arabinose under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to facilitate the glycosylation reaction.

Industrial Production Methods

Industrial production of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose may involve the use of bioreactors for enzymatic synthesis, where optimized conditions such as pH, temperature, and substrate concentration are maintained to achieve high yields. Alternatively, chemical synthesis on an industrial scale may require the use of large-scale reactors and purification systems to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form sugar alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodic acid and bromine water.

    Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of uronic acids or aldonic acids.

    Reduction: Reduction can yield sugar alcohols such as galactitol and arabinitol.

    Substitution: Substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose has several scientific research applications:

    Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: The compound is studied for its role in plant cell wall structure and metabolism.

    Medicine: Research is ongoing to explore its potential as a prebiotic and its effects on gut microbiota.

    Industry: It is used in the food industry as a functional ingredient and in the production of bioactive compounds.

Mechanism of Action

The mechanism of action of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose involves its interaction with specific enzymes and receptors in biological systems. In the gut, it can be metabolized by certain bacteria, promoting the growth of beneficial microbiota. The compound may also interact with cell surface receptors, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-O-β-D-Galactopyranosyl-β-L-arabinopyranose
  • 3-O-α-D-Galactopyranosyl-β-L-arabinopyranose
  • 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose

Uniqueness

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is unique due to its specific glycosidic linkage and stereochemistry, which influence its biological activity and interactions with enzymes. Compared to its isomers, it may exhibit different metabolic pathways and functional properties, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

(3R,4S,6S)-2-(hydroxymethyl)-6-[(2R,4S,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4?,5+,6+,7?,8?,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXQXHMPBBNYRD-XXSRBRJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H](O1)O)O)O[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747846
Record name (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141661-82-7
Record name (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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